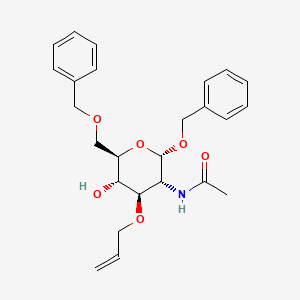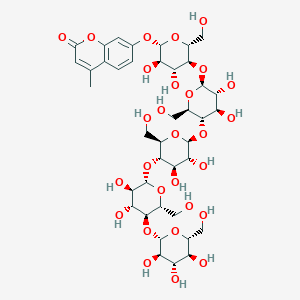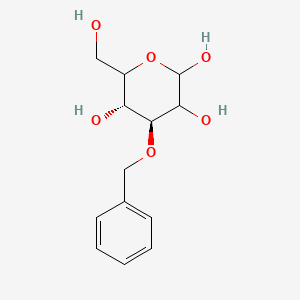
(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its role or function.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes information such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV/Vis, IR, NMR, and MS data.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ligand Preparation : A study detailed the preparation of new phenol-based acyclic ligands, emphasizing synthetic pathways and potential applications in coordination chemistry (Ghaffarinia & Golchoubian, 2005). These ligands, due to their structural properties, could be analogs or derivatives relevant to the compound , illustrating the versatility of phenol derivatives in creating complex molecules with specific coordination sites.
- Crystal Structure Analysis : Another study focused on the synthesis and crystal structure of a related compound, highlighting the importance of determining the 3D arrangement of atoms within a molecule and its implications for understanding molecular interactions and reactivity (Li, Wang, & Chen, 2001). Such insights are crucial for designing drugs and materials with specific properties.
- Solubility Studies : Research on the solubilities of various saccharides in ethanol–water solutions provides valuable information on the solubility properties of complex molecules, which is essential for formulating pharmaceuticals and understanding their behavior in biological systems (Zhang, Gong, Wang, & Qu, 2012).
Potential Applications
- Drug Discovery : Compounds with complex structures like the one often serve as key intermediates or active molecules in drug discovery, especially in the development of treatments for various diseases. For instance, studies on the disposition of selective inhibitors and their pharmacokinetics provide insights into how similar compounds could be designed or utilized in therapeutic contexts (Kalgutkar et al., 2011).
- Material Science : The synthesis and characterization of novel materials, including those derived from polyurethane networks or cofacial bismetallophthalocyanines, underscore the potential of complex organic molecules in creating advanced materials with specific electrical, thermal, or mechanical properties (Özer et al., 2007).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include handling and storage recommendations.
Orientations Futures
This could include potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it would be best to consult the primary literature or databases dedicated to chemical information. If you have a different compound or a known compound, I would be more than happy to help analyze it.
Propriétés
IUPAC Name |
(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-ZZPXGVNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H](C(OC(C2O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676257 |
Source


|
| Record name | 3-O-Benzyl-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |
CAS RN |
65926-00-3 |
Source


|
| Record name | 3-O-Benzyl-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

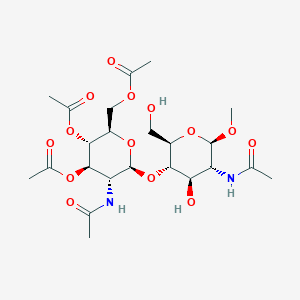
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)


![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
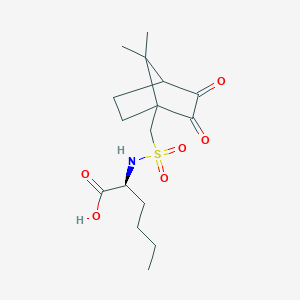
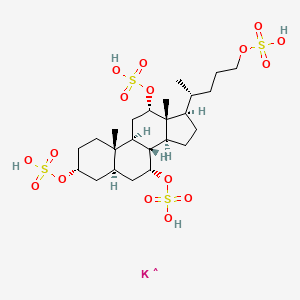

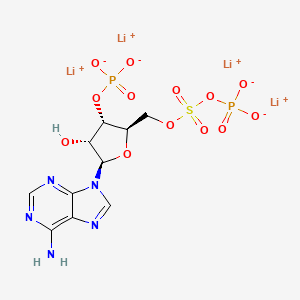
![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)

